1-Tetracontene
CAS No.: 61868-18-6
Cat. No.: VC16974857
Molecular Formula: C40H80
Molecular Weight: 561.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61868-18-6 |
|---|---|
| Molecular Formula | C40H80 |
| Molecular Weight | 561.1 g/mol |
| IUPAC Name | tetracont-1-ene |
| Standard InChI | InChI=1S/C40H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-40H2,2H3 |
| Standard InChI Key | YQPZJBVEKZISEF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Introduction
Molecular and Physicochemical Properties
1-Tetracontene is a linear alkene with a 40-carbon chain and a terminal double bond. Its extended hydrocarbon backbone confers significant lipophilicity, as evidenced by a calculated LogP value of 17.505, which suggests limited aqueous solubility (LogS = -8.629) . The molecule’s rigidity is minimal, with 37 rotatable bonds and no aromatic or heteroatomic components, contributing to its flexibility and low polar surface area .
Table 1: Key Physicochemical Parameters of 1-Tetracontene
| Property | Value |
|---|---|
| Molecular Weight | 561.08 g/mol |
| Heavy Atom Count | 40 |
| LogP | 17.505 |
| LogS | -8.629 |
| Rotatable Bonds (nRot) | 37 |
| QED Score | 0.052 |
| Natural Product Likeness | 0.254 |
The Quantitative Estimate of Drug-likeness (QED) score of 0.052 and rejection by Lipinski’s, Pfizer’s, and GSK’s drug-likeness filters underscore its poor suitability for oral drug delivery . Additionally, its high molecular weight and logP value place it outside the "Golden Triangle" of optimal pharmacokinetic properties, further limiting its therapeutic potential .
Pharmacokinetic and Toxicity Profile
1-Tetracontene exhibits unfavorable pharmacokinetic properties for systemic use. Its low Human Intestinal Absorption (HIA = 0.006) and Blood-Brain Barrier (BBB) penetration (BBB = 0) indicate minimal bioavailability . Plasma protein binding (PPB = 1.0873) and volume of distribution (VDss = 6.76 L/kg) suggest extensive tissue partitioning, likely into lipid-rich compartments .
Table 2: Pharmacokinetic Predictions
| Parameter | Value |
|---|---|
| HIA | 0.006 |
| BBB Penetration | 0 |
| PPB | 1.0873 |
| VDss | 6.76 L/kg |
| CYP3A4 Inhibition | 0.091 |
Applications and Industrial Relevance
The compound’s extreme hydrophobicity and thermal stability position it as a candidate for high-performance lubricants and industrial coatings. Its molecular structure, devoid of reactive functional groups, confers resistance to oxidation and degradation, advantageous in high-temperature environments .
In pharmacological contexts, despite its poor drug-likeness, 1-Tetracontene’s analogs have shown immunomodulatory and antitumor activities. For example, 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene demonstrated significant bioactivity, prompting efforts to enhance solubility through glycosylation . Such strategies could be explored for 1-Tetracontene to unlock therapeutic potential.
Comparative Analysis with Structural Analogs
1-Tetracontene differs markedly from shorter-chain alkenes like 1-Tetracosene (), which exhibits a lower molecular weight (336.6 g/mol) and marginally better solubility . The elongation of the carbon chain in 1-Tetracontene amplifies lipophilicity, reducing aqueous solubility by approximately three orders of magnitude compared to 1-Tetracosene .
Table 3: Comparison with 1-Tetracosene
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